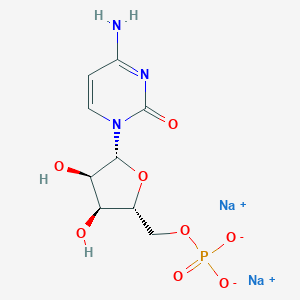

Cytidine 5'-monophosphate disodium salt

Description

Structure

3D Structure of Parent

Properties

CAS No. |

6757-06-8 |

|---|---|

Molecular Formula |

C9H14N3NaO8P |

Molecular Weight |

346.19 g/mol |

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1 |

InChI Key |

ZRWPTARDKZMNQK-IAIGYFSYSA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.[Na] |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.[Na] |

Appearance |

White Crystalline |

melting_point |

300°C |

Other CAS No. |

6757-06-8 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

5'-CMP.2Na; D-Cytidine 5'-monophosphate disodium salt |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Cytidine 5'-Monophosphate in RNA Synthesis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals.

Abstract

Cytidine (B196190) 5'-monophosphate (CMP), a fundamental pyrimidine (B1678525) nucleotide, serves as a critical node in cellular metabolism, connecting RNA degradation pathways to the synthesis of new transcripts. While not the direct substrate for RNA polymerases, CMP is the foundational precursor for cytidine 5'-triphosphate (CTP) through the nucleotide salvage pathway. The cellular availability of CTP, which is incorporated into nascent RNA chains, is meticulously regulated, primarily through the enzymatic activity of CTP synthase. Given that CTP pools are often the most limited among ribonucleotides, the pathways governing its synthesis represent a critical control point for cell proliferation, homeostasis, and development.[1][2] Dysregulation of these pathways is a hallmark of various pathological states, including cancer, making the involved enzymes attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of CMP's indirect but essential role in RNA biosynthesis, detailing the enzymatic pathways, regulatory mechanisms, and key experimental protocols used to investigate these processes.

From Monophosphate to Activated Precursor: The Journey of Cytidine

Cytidine 5'-monophosphate (CMP) is a ribonucleoside monophosphate composed of a cytosine base, a ribose sugar, and a single phosphate (B84403) group.[3] While CMP is a constituent monomer of the final RNA polymer, the direct substrate for transcription is its high-energy, triphosphate derivative, Cytidine 5'-triphosphate (CTP).[1][4] CTP, along with ATP, GTP, and UTP, is one of the four essential building blocks that RNA polymerase uses to assemble the RNA strand.[5]

The cellular pool of CMP is primarily supplied by the salvage pathway, which recycles nucleotides from the degradation of RNA by ribonucleases.[3][6] This recycled CMP must be sequentially phosphorylated to become transcriptionally active.

-

Phosphorylation to CDP: CMP is first phosphorylated to cytidine 5'-diphosphate (CDP). This reaction is catalyzed by UMP/CMP kinase (EC 2.7.4.14), which transfers a phosphate group from a donor, typically ATP.[3][7]

-

Phosphorylation to CTP: CDP is then phosphorylated to CTP by nucleoside diphosphate (B83284) kinase (NDPK), a reaction that also primarily uses ATP as the phosphate donor.[8]

This salvage pathway is crucial for cellular economy, conserving the energy that would otherwise be expended on de novo synthesis.

The De Novo Pathway and its Regulation

In addition to the salvage pathway, cells can synthesize cytidine nucleotides de novo. The final and rate-limiting step of this pathway is the conversion of uridine (B1682114) 5'-triphosphate (UTP) to CTP, a reaction catalyzed by CTP synthase (CTPS; EC 6.3.4.2).[9][10] This enzyme utilizes the amide group from glutamine and the energy from ATP hydrolysis to aminate UTP, forming CTP.[9][11]

The activity of CTP synthase is a critical regulatory hub and is subject to complex control mechanisms:

-

Allosteric Regulation: CTPS is allosterically activated by GTP, which helps balance the pools of purine (B94841) and pyrimidine nucleotides. Conversely, the enzyme is subject to feedback inhibition by its own product, CTP.[4][12]

-

Oligomerization: Active CTPS exists as a homotetramer, and its assembly from inactive monomers is dependent on the presence of its substrates, ATP and UTP.[9][11] In some organisms and cellular conditions, CTPS can further polymerize into filamentous structures known as cytoophidia, which dynamically regulates its enzymatic activity.[10]

-

Phosphorylation: The activity of human CTPS isozymes can be inhibited by phosphorylation by kinases such as GSK3 and casein kinase 1, linking nucleotide synthesis to cellular signaling pathways.[9]

Quantitative Data Summary

The precise control of CTP synthesis is reflected in the kinetic parameters of the key enzymes and the resulting intracellular nucleotide concentrations. Cellular CTP levels are consistently reported to be the lowest among the four main ribonucleoside triphosphates, underscoring its role as a potentially limiting factor for RNA synthesis.[10][13]

Table 1: Kinetic Parameters of Key Enzymes in CTP Synthesis

| Enzyme | Organism/System | Substrate | Km / S0.5 (µM) | kcat (s-1) | Reference |

| UMP/CMP Kinase | Yersinia pseudotuberculosis | CMP | 28 | 91.9 | [3] |

| Yersinia pseudotuberculosis | ATP | 40 | 74.3 | [3] | |

| E. coli | CMP | 35 | - | [3] | |

| E. coli | ATP | 38 | - | [3] | |

| Human (recombinant) | CMP | 500 | 232 | [14] | |

| CTP Synthase | E. coli | UTP | 50 - 200 | - | [4] |

| E. coli | ATP | 155 - 330 | - | [4] | |

| Arabidopsis thaliana | UTP | 440 | - | [15] |

Note: Km (Michaelis constant) and S0.5 (substrate concentration at half-maximal velocity for allosteric enzymes) values can vary significantly based on assay conditions, such as the concentration of other substrates and allosteric effectors.

Table 2: Representative Intracellular Ribonucleotide Concentrations

| Cell Type | ATP (pmol/106 cells) | GTP (pmol/106 cells) | UTP (pmol/106 cells) | CTP (pmol/106 cells) | Reference |

| Human Leukemia (MOLT-4) | 3380 ± 290 | 690 ± 60 | 480 ± 50 | 180 ± 20 | [16] |

| Human Leukemia (K562) | 4120 ± 350 | 980 ± 90 | 650 ± 70 | 250 ± 30 | [16] |

| Human Lymphoma (H9) | ~4000 | ~1000 | ~600 | ~200 | [6] |

| Various Mammalian Cells | - | - | - | - | [17][18][19] |

Note: Absolute concentrations vary widely depending on the cell type, growth phase, and extraction/quantification methodology.

Experimental Protocols

Protocol: In Vitro Transcription (IVT) Assay

This protocol outlines a standard method for synthesizing RNA from a DNA template in vitro, a fundamental technique for studying transcription and producing RNA for various applications.[8][20]

Materials:

-

Linearized plasmid DNA or PCR product containing a phage promoter (e.g., T7, SP6) upstream of the sequence of interest (1 µg)

-

Nuclease-free water

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

-

Ribonucleotide Solution Mix (10 mM each of ATP, GTP, CTP, UTP)

-

RNase Inhibitor (e.g., 40 U/µl)

-

Phage RNA Polymerase (e.g., T7 or SP6 RNA Polymerase, 20 U/µl)

-

(Optional) Radiolabeled rNTP, e.g., [α-³²P] UTP or CTP for transcript visualization

-

RNA Gel Loading Buffer (e.g., 95% formamide, 0.05% bromophenol blue, 0.05% xylene cyanol, 20 mM EDTA)

-

DNase I (RNase-free)

Methodology:

-

Reaction Setup: On ice, combine the following in a nuclease-free microcentrifuge tube in the order listed.

-

Nuclease-free water: to a final volume of 20 µl

-

10x Transcription Buffer: 2 µl

-

Ribonucleotide Solution Mix: 2 µl (for 1 mM final conc. each)

-

DNA Template: X µl (to a final amount of 1 µg)

-

RNase Inhibitor: 1 µl

-

RNA Polymerase: 2 µl

-

-

Incubation: Gently mix by pipetting, centrifuge briefly, and incubate the reaction at 37°C for 1-2 hours. For very short transcripts, the incubation time can be extended.

-

Template Removal: Add 1 µl of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.

-

Reaction Quenching & Analysis: Stop the reaction by adding an equal volume of RNA Gel Loading Buffer. Analyze the RNA product by denaturing polyacrylamide gel electrophoresis (Urea-PAGE) followed by staining (e.g., SYBR Gold) or autoradiography if radiolabeled nucleotides were used.

Protocol: Quantification of Intracellular Nucleotide Pools by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of ribonucleotides (including CMP, CDP, and CTP) from mammalian cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][16]

Materials:

-

Cultured mammalian cells (~5-10 x 10⁶ cells)

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Ice-cold 60% Methanol (B129727) (or other extraction solvent like 0.5 M perchloric acid)

-

Centrifuge capable of 4°C and >15,000 x g

-

Nitrogen evaporator or vacuum concentrator

-

LC-MS/MS system with a suitable column (e.g., HILIC or ion-pairing reversed-phase)

-

Mobile phases (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer)

-

Nucleotide standards for calibration curves

Methodology:

-

Cell Harvesting: Rapidly aspirate culture medium and wash cells twice with ice-cold PBS to remove extracellular contaminants.

-

Metabolite Quenching and Extraction: Immediately add 1 ml of ice-cold 60% methanol to the cell pellet. Vortex vigorously for 1 minute to lyse cells and quench metabolic activity.

-

Incubation & Sonication: Incubate the mixture at -20°C for 30 minutes. Further disrupt cells by sonicating in an ice bath for 15 minutes.[16]

-

Clarification: Centrifuge the cell extract at >15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble nucleotides, to a new pre-chilled tube.

-

Drying: Evaporate the solvent to dryness using a nitrogen evaporator or a vacuum concentrator.

-

Reconstitution: Reconstitute the dried metabolite pellet in a known, small volume (e.g., 100-200 µl) of the initial LC mobile phase. Vortex and centrifuge again to remove any insoluble material.

-

LC-MS/MS Analysis: Inject a defined volume of the reconstituted sample into the LC-MS/MS system. Separate nucleotides using a gradient elution program. Detect and quantify each nucleotide (CMP, CDP, CTP, etc.) based on its specific mass-to-charge ratio (m/z) and fragmentation pattern using multiple reaction monitoring (MRM).

-

Data Analysis: Calculate the intracellular concentration of each nucleotide by comparing its peak area to the standard curve generated from known concentrations of nucleotide standards, normalizing to the initial cell number.

Therapeutic Implications

The critical role of CTP synthesis in providing the necessary building blocks for RNA and DNA makes the enzymes in this pathway compelling targets for drug development, particularly in oncology and virology. Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA replication and RNA synthesis, often leading to an upregulation of CTP synthase activity.[10][13] Therefore, inhibitors of CTPS have been investigated as anti-cancer agents. The glutamine analog Acivicin, for example, targets the glutaminase (B10826351) domain of CTPS, effectively blocking CTP production. Understanding the intricate regulation of CTPS and the kinetics of CMP phosphorylation is essential for designing next-generation therapeutics that can selectively target these pathways in diseased cells.

Conclusion

Cytidine 5'-monophosphate, while not a direct substrate for RNA polymerase, is indispensable for sustained RNA synthesis. Its primary role is to fuel the CTP pool via the nucleotide salvage pathway, complementing the de novo synthesis route. The cellular concentration of CTP is maintained at a relatively low, tightly controlled level, positioning its synthesis as a rate-limiting step for the production of RNA and DNA. The central enzyme in this control, CTP synthase, is a highly regulated, multi-domain protein, making it a key node that integrates metabolic status with the demands of cell growth and proliferation. For researchers in basic science and drug development, a thorough understanding of the pathways converting CMP to CTP and their complex regulation is fundamental to deciphering the control of gene expression and developing novel therapeutic strategies.

References

- 1. Protocols for In vitro Transcription (IVT) and tRNA Binding Assay - Creative Biogene [creative-biogene.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Structure and function of cytidine monophosphate kinase from Yersinia pseudotuberculosis, essential for virulence but not for survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Escherichia coli CTP Synthetase by NADH and Other Nicotinamides and Their Mutual Interactions with CTP and GTP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of deoxyribonucleotide pools in human cancer cell lines using a liquid chromatography coupled with tandem mass spectrometry technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of In Vitro Transcription | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. CTP synthetase - Wikipedia [en.wikipedia.org]

- 9. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of the synthetase domain of human CTP synthetase, a target for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ptools.vaccinium.org [ptools.vaccinium.org]

- 12. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]

- 13. Item - Kinetic properties of recombinant human UMP/CMPK with ATP as phosphate donor. - Public Library of Science - Figshare [plos.figshare.com]

- 14. Characterization of filament-forming CTP synthases from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Intracellular ribonucleotide pools as a tool for monitoring the physiological state of in vitro cultivated mammalian cells during production processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Monitoring of intracellular ribonucleotide pools is a powerful tool in the development and characterization of mammalian cell culture processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cytidine 5'-Monophosphate (CMP) Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine (B196190) 5'-monophosphate (CMP), a central molecule in cellular metabolism, serves as a critical building block for the synthesis of nucleic acids and plays a pivotal role in the biosynthesis of essential phospholipids (B1166683) and glycoproteins.[1] The metabolic pathways governing the synthesis, degradation, and utilization of CMP are tightly regulated and present significant interest for therapeutic intervention in various diseases, including cancer and viral infections. This technical guide provides a comprehensive overview of the core biochemical pathways involving CMP, including detailed experimental protocols for key enzymatic assays, quantitative data on enzyme kinetics and metabolite concentrations, and visual representations of the metabolic and signaling networks.

Introduction to Cytidine 5'-Monophosphate (CMP)

Cytidine 5'-monophosphate is a ribonucleotide composed of a cytosine base, a ribose sugar, and a single phosphate (B84403) group attached to the 5' carbon of the ribose.[1] As a fundamental component of RNA, its primary role is in the storage and transfer of genetic information. Beyond this, CMP and its phosphorylated derivatives, cytidine diphosphate (B83284) (CDP) and cytidine triphosphate (CTP), are integral to a multitude of cellular processes. The intracellular pool of CMP is maintained through a delicate balance of de novo synthesis, salvage pathways, and catabolism.

Core Biochemical Pathways Involving CMP

De Novo Pyrimidine (B1678525) Synthesis

The de novo synthesis pathway constructs pyrimidine nucleotides from simple precursor molecules. This energy-intensive process is crucial for rapidly proliferating cells.[2] The pathway culminates in the synthesis of uridine (B1682114) monophosphate (UMP), which is then converted to other pyrimidine nucleotides, including CTP.

The key steps leading to the synthesis of CTP from UMP are:

-

UMP to UDP: UMP is phosphorylated to uridine diphosphate (UDP) by uridine monophosphate kinase (UMP/CMP kinase).

-

UDP to UTP: UDP is further phosphorylated to uridine triphosphate (UTP) by nucleoside diphosphate kinase.

-

UTP to CTP: CTP is synthesized from UTP by the enzyme CTP synthetase, which catalyzes the amination of UTP, with glutamine typically serving as the nitrogen donor.[3][4] This step is a critical regulatory point in pyrimidine metabolism.

Salvage Pathway

The salvage pathway recycles pyrimidine bases and nucleosides from the degradation of nucleic acids and from dietary sources. This pathway is less energy-consuming than de novo synthesis and is vital in non-proliferating cells or tissues with limited de novo synthesis capacity.[2][5]

Key reactions in the CMP-related salvage pathway include:

-

Cytidine to CMP: Cytidine can be phosphorylated to CMP by uridine-cytidine kinase.[5]

-

Deoxycytidine to dCMP: Deoxycytidine is phosphorylated to deoxycytidine monophosphate (dCMP) by deoxycytidine kinase. dCMP can then be converted to other deoxyribonucleotides for DNA synthesis.

CMP Degradation Pathway

The catabolism of pyrimidine nucleotides, including CMP, leads to the formation of β-amino acids.[6]

The degradation of CMP involves the following key steps:

-

CMP to Cytidine: CMP is dephosphorylated to cytidine by 5'-nucleotidase.[6]

-

Cytidine to Uridine: Cytidine is deaminated to uridine by cytidine deaminase.[6]

-

Uridine to Uracil (B121893): Uridine is then cleaved to uracil and ribose-1-phosphate (B8699412) by uridine phosphorylase.

-

Uracil Degradation: Uracil is further catabolized to β-alanine, CO2, and ammonia.

Role of CMP in Phospholipid Synthesis (CDP-Choline Pathway)

CMP is a key component in the synthesis of phosphatidylcholine, a major constituent of eukaryotic cell membranes, through the CDP-choline pathway (also known as the Kennedy pathway).[7][8]

The central steps are:

-

Choline Phosphorylation: Choline is phosphorylated to phosphocholine.

-

CDP-Choline Synthesis: Phosphocholine reacts with CTP to form CDP-choline and pyrophosphate, a reaction catalyzed by CTP:phosphocholine cytidylyltransferase (CCT). This is a rate-limiting step in the pathway.[6][9]

-

Phosphatidylcholine Synthesis: CDP-choline then reacts with diacylglycerol (DAG) to form phosphatidylcholine, releasing CMP.[6]

Role of CMP in Glycosylation (CMP-Sialic Acid Pathway)

CMP is essential for the synthesis of sialylated glycoproteins and glycolipids, which are crucial for cell-cell recognition, signaling, and immune responses.[10]

The key reaction is:

-

CMP-Sialic Acid Synthesis: Sialic acid is activated by reacting with CTP to form CMP-sialic acid and pyrophosphate. This reaction is catalyzed by CMP-sialic acid synthetase.[11][12]

-

Sialyltransferase Activity: CMP-sialic acid then serves as the donor substrate for sialyltransferases, which transfer the sialic acid moiety to the terminal positions of glycan chains on proteins and lipids.[10]

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding the dynamics of CMP biochemical pathways.

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for key enzymes involved in CMP metabolism. It is important to note that these values can vary depending on the experimental conditions and the source of the enzyme.

| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (µmol/mg/min) or kcat (s⁻¹) | Reference |

| CTP Synthetase | UTP | Human Lymphocytes (resting) | 280 ± 310 | 83 ± 20 (pmol/min) | [13] |

| CTP Synthetase | UTP | Human Lymphocytes (activated) | 230 ± 280 | 379 ± 90 (pmol/min) | [13] |

| Human UMP/CMP Kinase | CMP | Human (recombinant) | 5 - 500 | 1.7 - 248 (s⁻¹) | [2] |

| Human UMP/CMP Kinase | dCMP | Human (recombinant) | 404 - 1600 | 2.5 - 216 (s⁻¹) | [2] |

| Human UMP/CMP Kinase | UMP | Human (recombinant) | 50 - 1600 | 0.6 - 140 (s⁻¹) | [2] |

| Aspartate Transcarbamoylase | Carbamoyl Phosphate | Toxoplasma gondii | 26.2 ± 3.5 | - | [14] |

| Aspartate Transcarbamoylase | L-Aspartate | Toxoplasma gondii | 17.6 ± 8.5 | - | [14] |

| Orotidylate Decarboxylase | Orotidine 5'-monophosphate | Toxoplasma gondii | 0.41 ± 0.04 | - | [14] |

Intracellular Nucleotide Concentrations

The intracellular concentrations of CMP and related nucleotides can vary significantly between different cell types and physiological states.

| Nucleotide | Cell Type | Concentration (µM) | Reference |

| CTP | Mammalian Cells (average) | 278 ± 242 | [15] |

| dCTP | Dividing Mammalian Cells | 29 ± 19 | [15] |

| ATP | Mammalian Cells (average) | 3,152 ± 1,698 | [15] |

| ATP | Normal Cells | Higher than cancer cells | [16] |

| ATP | Cancer Cells | Lower than normal cells | [16] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Spectrophotometric Assay for CTP Synthetase Activity

This continuous spectrophotometric assay measures CTP synthase activity by monitoring the increase in absorbance at 291 nm, which corresponds to the formation of CTP.[13]

Materials:

-

Purified CTP synthase enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

UTP stock solution

-

ATP stock solution

-

Glutamine stock solution

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 291 nm

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, UTP, ATP, and glutamine at desired final concentrations.

-

Assay Setup: Add the reaction mixture to the wells of the 96-well plate.

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate Reaction: Add a specific amount of purified CTP synthase to each well to initiate the reaction.

-

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 291 nm over time. The initial linear rate of the reaction is used to calculate enzyme activity.

Coupled Enzyme Assay for UMP/CMP Kinase Activity

This assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Materials:

-

Purified UMP/CMP kinase

-

Assay Buffer: 50 mM Tris-HCl (pH 7.6), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT

-

CMP stock solution

-

ATP stock solution

-

Phosphoenolpyruvate (PEP) stock solution

-

NADH stock solution

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, CMP, ATP, PEP, NADH, PK, and LDH.

-

Assay Setup: Add the reaction mixture to the wells of the 96-well plate.

-

Initiate Reaction: Add UMP/CMP kinase to initiate the reaction.

-

Measure Absorbance: Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the UMP/CMP kinase activity.

Fluorometric Assay for Cytidine Deaminase Activity

This assay measures the deamination of cytidine to uridine, which is coupled to a developer that generates a fluorescent product.

Materials:

-

Cytidine Deaminase Assay Kit (e.g., from commercial suppliers)

-

Cell or tissue lysate

-

96-well white microplate with a flat bottom

-

Fluorometer

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in the provided assay buffer. Centrifuge to remove debris.

-

Standard Curve Preparation: Prepare a standard curve using the provided standard (e.g., ammonium (B1175870) chloride).

-

Reaction Setup: Add the sample and reaction mix (containing substrate and developer) to the wells.

-

Incubation: Incubate the plate according to the kit's instructions.

-

Measure Fluorescence: Read the fluorescence at the specified excitation and emission wavelengths. The activity is calculated based on the standard curve.

Quantification of Intracellular CMP by LC-MS/MS

This method allows for the sensitive and specific quantification of intracellular CMP levels.

Materials:

-

Cultured cells

-

Ice-cold PBS

-

Extraction Solution (e.g., 80% methanol)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

CMP standard

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat as required.

-

Metabolite Extraction:

-

Place the culture plates on ice.

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Add ice-cold extraction solution to the cells.

-

Scrape the cells and collect the extract.

-

Centrifuge to pellet the protein and debris.

-

-

Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it down (e.g., under a stream of nitrogen). Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Use a suitable chromatography method to separate CMP from other metabolites. Use multiple reaction monitoring (MRM) for specific detection and quantification of CMP based on its precursor and product ion masses.

-

Data Analysis: Quantify the CMP concentration in the samples by comparing the peak areas to a standard curve prepared with known concentrations of CMP.

Visualizations of Pathways and Workflows

Diagrams generated using Graphviz (DOT language) to illustrate the biochemical pathways and experimental workflows.

De Novo Pyrimidine Synthesis Pathway

Caption: De novo synthesis of CTP from simple precursors.

Pyrimidine Salvage Pathway

Caption: Recycling of pyrimidine nucleosides via the salvage pathway.

CMP Degradation Pathway

Caption: Catabolic pathway of Cytidine 5'-Monophosphate.

CDP-Choline Pathway for Phosphatidylcholine Synthesis

Caption: Synthesis of phosphatidylcholine via the CDP-choline pathway.

CMP-Sialic Acid Pathway for Glycosylation

Caption: Activation and transfer of sialic acid for glycosylation.

Experimental Workflow for Intracellular CMP Quantification

Caption: Workflow for quantifying intracellular CMP using LC-MS/MS.

Conclusion

The biochemical pathways revolving around cytidine 5'-monophosphate are fundamental to cellular life, impacting everything from genetic information transfer to the structural integrity of membranes and cell surface interactions. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for researchers in basic science and drug development. The intricate regulation of CMP metabolism offers numerous potential targets for therapeutic intervention, and the methodologies outlined in this guide provide the tools necessary to explore these possibilities. The continued investigation into the nuances of CMP biochemistry will undoubtedly uncover new insights into cellular function and disease, paving the way for novel therapeutic strategies.

References

- 1. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway. | Semantic Scholar [semanticscholar.org]

- 4. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Differential Intracellular Protein Distribution in Cancer and Normal Cells—Beta-Catenin and CapG in Gynecologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Item - Kinetic properties of recombinant human UMP/CMPK with ATP as phosphate donor. - Public Library of Science - Figshare [plos.figshare.com]

- 11. Characterisation of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalytic Cycle of Neisseria meningitidis CMP-Sialic Acid Synthetase Illustrated by High-Resolution Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of the CDP-choline pathway by sterol regulatory element binding proteins involves transcriptional and post-transcriptional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

- 15. DOT Language | Graphviz [graphviz.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cytidine 5'-Monophosphate Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine (B196190) 5'-monophosphate (CMP) and its highly stable disodium (B8443419) salt form are pivotal nucleotides essential to numerous fundamental biological processes. As a core component of ribonucleic acid (RNA), CMP is integral to the synthesis of nucleic acids. Beyond this primary role, it serves as a crucial precursor in various metabolic and signaling pathways, including the synthesis of phospholipids (B1166683) and glycolipids.[1] Its involvement in cellular metabolism, energy transfer, and the regulation of immune function makes it a compound of significant interest in biochemical research, pharmaceutical development, and nutritional science.[2][3] This technical guide provides a comprehensive overview of the structure, properties, and applications of cytidine 5'-monophosphate disodium salt, complete with detailed experimental protocols and pathway visualizations to support advanced research and development.

Structure and Core Properties

Cytidine 5'-monophosphate is a nucleotide composed of three constituent parts: the nitrogenous base cytosine, a ribose pentose (B10789219) sugar, and a single phosphate (B84403) group attached to the 5' carbon of the ribose.[4][5] The disodium salt form enhances the compound's stability and solubility, making it particularly suitable for use in aqueous solutions for research and industrial applications.[6][7]

Physicochemical Properties

The key quantitative properties of cytidine 5'-monophosphate disodium salt are summarized in the table below, providing essential data for experimental design and formulation.

| Property | Value | References |

| Synonyms | 5'-CMP disodium salt, CMP-Na2, Disodium 5'-cytidylate | [2] |

| CAS Number | 6757-06-8 | [2][6][8] |

| Molecular Formula | C₉H₁₂N₃Na₂O₈P | [2][6][8] |

| Molecular Weight | 367.16 g/mol | [2][6][8] |

| Appearance | White or off-white crystalline powder | [2][6][9] |

| Purity (HPLC) | ≥98% | [6][10] |

| Melting Point | ~300 °C | [2][3][11] |

| Solubility in Water | 100 mg/mL | [2][11] |

| Storage Temperature | 2-8 °C | [7] |

| IUPAC Name | disodium [(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | [12] |

Biological Role and Signaling Pathways

Cytidine 5'-monophosphate is a central node in nucleotide metabolism. It serves as a substrate for CMP kinase, which phosphorylates it to cytidine diphosphate (B83284) (CDP).[13][14] Subsequent phosphorylation yields cytidine triphosphate (CTP), an essential precursor for the synthesis of RNA and DNA.[4][14] This phosphorylation cascade is a critical pathway for maintaining the nucleotide pools necessary for cell proliferation and function.

Beyond nucleic acid synthesis, CMP is involved in the biosynthesis of phospholipids, such as phosphatidylcholine, and plays a role in cell signaling.[1][4][13] It also acts as a carrier for sugars in certain metabolic reactions.[2] Research has indicated that CMP can enhance immune function, promote lipid metabolism, and support the repair of damaged tissues like the liver and intestines.[2][3]

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Cytidine 5'-monophosphate Disodium Salt CMP-Na2 CAS 6757-06-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. nbinno.com [nbinno.com]

- 5. Human Metabolome Database: Showing metabocard for Cytidine monophosphate (HMDB0000095) [hmdb.ca]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. Cytidine 5'-monophosphate disodium salt | 6757-06-8 | NC05637 [biosynth.com]

- 9. nbinno.com [nbinno.com]

- 10. ruifuchems.com [ruifuchems.com]

- 11. chembk.com [chembk.com]

- 12. Cytidine-5'-monophosphate disodium salt, 99+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. CAS Wholesale & Bulk Supplier Manufacturer, For Sale | Fortuna [fortunachem.com]

- 14. ≥99% (HPLC), synthetic, powder | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide on the Discovery and History of Cytidine Monophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine (B196190) Monophosphate (CMP), a ribonucleotide, is a fundamental building block of ribonucleic acid (RNA) and a key intermediate in various metabolic pathways. Its discovery and the subsequent elucidation of its biological roles have been pivotal in advancing our understanding of genetics, cellular metabolism, and the development of therapeutic agents. This technical guide provides a comprehensive overview of the historical milestones, key experiments, and evolving understanding of CMP, from its initial isolation to its place in complex biochemical pathways.

Early Discoveries and Isolation of Cytidine and its Nucleotides

The journey to understanding Cytidine Monophosphate began with the foundational discoveries of nucleic acids and their constituent bases.

The Discovery of Cytosine

The story of CMP begins with the identification of its nucleobase, cytosine. In 1894 , Albrecht Kossel, a German biochemist, first isolated and named cytosine from the hydrolysis of calf thymus DNA. His work, for which he received the Nobel Prize in Physiology or Medicine in 1910, laid the groundwork for identifying the fundamental components of nucleic acids.

First Isolation of the Nucleoside: Cytidine

While the base was identified in the late 19th century, the isolation of the corresponding nucleoside, cytidine (cytosine linked to a ribose sugar), came several decades later. A significant breakthrough was the work of D. T. Elmore in 1950 , who developed an improved method for isolating both uridine (B1682114) and cytidine from yeast ribonucleic acid.[1][2]

This protocol is based on the improved method described by D. T. Elmore in the Journal of the Chemical Society.[1]

-

Hydrolysis: 100g of yeast ribonucleic acid was hydrolyzed using 50% aqueous pyridine. This method was an improvement on earlier techniques which often resulted in incomplete hydrolysis.

-

Removal of Purine Nucleosides: Guanosine and adenosine (B11128) were removed from the hydrolysate.

-

Separation of Pyrimidine (B1678525) Nucleosides: The remaining solution containing uridine and cytidine was passed through a column of the cation-exchange resin "Zeo-Karb 215." Cytidine, being more basic, was retained by the resin, while uridine passed through.

-

Elution of Cytidine: The retained cytidine was then eluted from the column using a 0.1N ammonia (B1221849) solution.

-

Crystallization and Purification: The eluate containing cytidine was evaporated to dryness, yielding crystalline cytidine. The product was further purified by recrystallization.

This pioneering work provided a reliable method for obtaining cytidine for further study. The workflow for this isolation process is illustrated below.

Isolation of Cytidine Nucleotides

Following the isolation of the nucleoside, the next crucial step was the isolation of its phosphorylated form, the nucleotide. In 1954, J. Baddiley and A. P. Mathias reported the isolation of cytidine nucleotides from Lactobacillus arabinosus.[3] This work was significant as it demonstrated the natural occurrence of phosphorylated cytidine, including what we now know as CMP, CDP, and CTP.

The early separation and characterization of these nucleotides heavily relied on the then-emerging technique of paper chromatography , first developed by Synge and Martin in 1943.[4] This technique allowed for the separation of purines, pyrimidines, and nucleosides based on their differential partitioning between a stationary phase (the paper) and a mobile solvent phase.[4][5]

Elucidation of the Biosynthetic Pathways of Cytidine Monophosphate

The discovery of CMP in biological systems spurred research into its synthesis. Two primary pathways were identified: the de novo pathway and the salvage pathway.

The De Novo Biosynthesis Pathway

The de novo pathway builds the pyrimidine ring from simple precursors. The elucidation of this pathway was a collaborative effort by many researchers over several years. The pathway begins with the synthesis of carbamoyl (B1232498) phosphate (B84403) and proceeds through a series of enzymatic steps to produce uridine monophosphate (UMP). UMP is then phosphorylated to uridine triphosphate (UTP). The final step in the synthesis of cytidine nucleotides is the amination of UTP to form cytidine triphosphate (CTP), a reaction catalyzed by the enzyme CTP synthetase .

Cytidine monophosphate is subsequently formed from the turnover of RNA or through the dephosphorylation of CTP and cytidine diphosphate (B83284) (CDP) by various nucleotidases.

The key enzymatic steps leading to the formation of cytidine nucleotides in the de novo pathway are as follows:

-

Carbamoyl Phosphate Synthesis: Carbamoyl phosphate synthetase II catalyzes the formation of carbamoyl phosphate from glutamine, bicarbonate, and ATP.[6][7]

-

Aspartate Transcarbamoylase: This enzyme condenses carbamoyl phosphate with aspartate to form carbamoyl aspartate.

-

Dihydroorotase: Ring closure to form dihydroorotate.

-

Dihydroorotate Dehydrogenase: Oxidation to orotate.

-

Orotate Phosphoribosyltransferase: Addition of a ribose-5-phosphate (B1218738) group to form orotidine-5'-monophosphate (OMP).

-

OMP Decarboxylase: Decarboxylation of OMP to yield uridine monophosphate (UMP).

-

Phosphorylation to UTP: UMP is sequentially phosphorylated to UDP and then UTP by kinases.

-

CTP Synthetase: Amination of UTP to form cytidine triphosphate (CTP).

The Salvage Pathway

The salvage pathway for pyrimidine biosynthesis recycles pre-existing nucleobases and nucleosides from the degradation of DNA and RNA.[4][8] This pathway is more energy-efficient than the de novo pathway. In the context of CMP, the salvage pathway primarily involves the phosphorylation of cytidine to CMP by the enzyme uridine-cytidine kinase .

The discovery and characterization of the salvage pathway highlighted the metabolic flexibility of cells in maintaining their nucleotide pools.

Quantitative Data from Early Studies

The early characterization of cytidine and its nucleotides involved quantitative analyses to determine their properties and abundance.

| Parameter | Value | Method/Reference |

| Yield of Crystalline Cytidine | 71% | Hydrolysis of yeast ribonucleic acid followed by ion-exchange chromatography (Elmore, 1950)[1] |

| Melting Point of Cytidine | 209-211 °C | Elmore, 1950[1] |

| Nitrogen Content of Cytidine | Found: 17.0%; Calculated: 17.3% | Elmore, 1950[1] |

| Melting Point of Cytidine Sulphate | 224-225 °C (decomposition) | Elmore, 1950[1] |

| Specific Rotation of Cytidine Sulphate | [α]D +37.5° (c, 1.5 in 1% aqueous H2SO4) | Elmore, 1950[1] |

Conclusion

The discovery and history of cytidine monophosphate is a testament to the incremental and collaborative nature of scientific progress. From the initial identification of its constituent base, cytosine, by Albrecht Kossel, to the elegant isolation of cytidine by D. T. Elmore, and the subsequent elucidation of its complex biosynthetic pathways, our understanding of CMP has grown immensely. These foundational discoveries, underpinned by the development of new analytical techniques like paper chromatography, have paved the way for a deeper understanding of nucleic acid metabolism and its role in health and disease, and continue to inform modern drug development and biomedical research.

References

- 1. 427. The isolation of uridine and cytidine from yeast ribonucleic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 427. The isolation of uridine and cytidine from yeast ribonucleic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Cytidine nucleotides. Part I. Isolation from lactobacillus arabinosus - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. scribd.com [scribd.com]

- 5. peer.tamu.edu [peer.tamu.edu]

- 6. sips.org.in [sips.org.in]

- 7. microbenotes.com [microbenotes.com]

- 8. The evolutionary history of the first three enzymes in pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Cytidine 5'-Monophosphate Disodium Salt: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine (B196190) 5'-monophosphate (CMP) disodium (B8443419) salt is a pivotal nucleotide with significant roles in various biochemical and cellular processes. As a fundamental component of ribonucleic acid (RNA), it is integral to the flow of genetic information. Beyond this primary function, CMP and its derivatives are crucial mediators in cellular metabolism and signaling. This technical guide provides an in-depth overview of the physicochemical properties, experimental applications, and biological significance of cytidine 5'-monophosphate disodium salt, with a focus on its utility in research and drug development. Detailed experimental protocols and visual representations of relevant biological pathways are included to facilitate its practical application in a laboratory setting.

Physicochemical Properties

Cytidine 5'-monophosphate disodium salt is the sodium salt of cytidine monophosphate. It is a white crystalline powder with high solubility in water, making it well-suited for use in aqueous solutions for various in vitro and cell-based assays.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₃Na₂O₈P | [2][3][4][5] |

| Molecular Weight | 367.16 g/mol | [1][2][3][4] |

| Appearance | White crystalline powder | [1][2] |

| Solubility | Soluble in water (100 mg/mL) | [1] |

| Melting Point | 300 °C | [1] |

| CAS Number | 6757-06-8 | [1][2] |

Biological Significance

Role in Pyrimidine (B1678525) Metabolism

Cytidine 5'-monophosphate is a central intermediate in the de novo and salvage pathways of pyrimidine nucleotide synthesis. These pathways are essential for providing the necessary precursors for DNA and RNA synthesis. In the de novo pathway, Uridine Monophosphate (UMP) is converted to Uridine Diphosphate (UDP) and then Uridine Triphosphate (UTP). CTP synthetase then catalyzes the amination of UTP to form Cytidine Triphosphate (CTP), a direct precursor for RNA synthesis. CMP can be formed from the breakdown of RNA or can be phosphorylated to Cytidine Diphosphate (CDP) and subsequently CTP to re-enter the nucleotide pool.

Involvement in Cellular Signaling

Recent research has identified the involvement of a "CmP signaling network" in the tumorigenesis of certain cancers, particularly triple-negative breast cancer.[2] This network involves the interplay between the Cerebral Cavernous Malformation (CCM) signaling complex, membrane progesterone (B1679170) receptors (mPRs), and progesterone (PRG). While the direct role of cytidine 5'-monophosphate in this specific signaling cascade is still under investigation, the nomenclature suggests a potential, yet-to-be-elucidated connection that warrants further exploration by researchers in the field.

Experimental Protocols

Preparation of a 100 mM Stock Solution for Cell Culture

This protocol describes the preparation of a sterile 100 mM stock solution of cytidine 5'-monophosphate disodium salt, suitable for use as a supplement in cell culture media.

Materials:

-

Cytidine 5'-monophosphate disodium salt (Molecular Weight: 367.16 g/mol )

-

Nuclease-free water or sterile phosphate-buffered saline (PBS)

-

Sterile 15 mL or 50 mL conical tubes

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Vortex mixer

-

Analytical balance

-

Laminar flow hood

Procedure:

-

Weighing: In a laminar flow hood, accurately weigh 367.16 mg of cytidine 5'-monophosphate disodium salt. This amount is for the preparation of 10 mL of a 100 mM stock solution.

-

Dissolution: Transfer the weighed powder into a sterile conical tube. Add approximately 8 mL of nuclease-free water or sterile PBS.

-

Mixing: Vortex the solution until the powder is completely dissolved.

-

Volume Adjustment: Adjust the final volume to 10 mL with nuclease-free water or sterile PBS.

-

Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Ecto-5'-Nucleotidase (CD73) Inhibition Assay

Cytidine 5'-monophosphate can be investigated as a potential inhibitor or substrate of ecto-5'-nucleotidase (CD73), an enzyme that plays a crucial role in adenosine-mediated immunosuppression in the tumor microenvironment. This protocol provides a general framework for a colorimetric assay to screen for CD73 inhibitors.

Materials:

-

Recombinant human CD73 enzyme

-

Adenosine 5'-monophosphate (AMP) as the substrate

-

Cytidine 5'-monophosphate disodium salt (as a potential test compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM MgCl₂)

-

Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM CMP disodium salt in assay buffer).

-

Prepare a stock solution of the substrate (e.g., 10 mM AMP in assay buffer).

-

Dilute the recombinant CD73 enzyme to the desired working concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Add assay buffer only.

-

Enzyme Control (No Inhibitor): Add assay buffer and the diluted CD73 enzyme.

-

Inhibitor Test: Add the diluted CD73 enzyme and serial dilutions of the test compound (CMP).

-

-

Pre-incubation: Add the enzyme and the test compound (or vehicle control) to the respective wells. Incubate the plate for 15-30 minutes at 37°C to allow for potential inhibitor binding.

-

Reaction Initiation: Add the AMP substrate to all wells (except the blank) to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is within the linear range.

-

Phosphate Detection: Stop the reaction and detect the amount of inorganic phosphate produced by adding the phosphate detection reagent according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of CD73 activity inhibition for each concentration of the test compound relative to the enzyme control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Conclusion

Cytidine 5'-monophosphate disodium salt is a versatile and essential nucleotide for researchers in molecular biology, biochemistry, and pharmacology. Its fundamental role in RNA synthesis and pyrimidine metabolism, coupled with its emerging implications in cellular signaling, underscores its importance in both basic research and as a potential tool in drug discovery and development. The provided data and protocols serve as a comprehensive resource to facilitate the effective use of this compound in a variety of experimental settings.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5′-nucleotidase (CD73) and inhibition by their bisphosphonic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Pyrimidine Nucleotides: A Technical Guide for Researchers and Drug Development Professionals

December 2025

Abstract

Pyrimidine (B1678525) nucleotides are fundamental biomolecules essential for a vast array of cellular processes. As core components of nucleic acids, they are integral to the storage and transfer of genetic information. Beyond this central role, pyrimidines are critical for the synthesis of phospholipids (B1166683) and glycoproteins, function as energy carriers, and participate in cellular signaling cascades. The metabolic pathways that synthesize and degrade pyrimidines are tightly regulated and present key targets for therapeutic intervention in various diseases, including cancer and viral infections. This technical guide provides an in-depth exploration of the biological significance of pyrimidine nucleotides, tailored for researchers, scientists, and drug development professionals. It details their core biological functions, presents quantitative data on their cellular concentrations, outlines key experimental protocols for their study, and visualizes the intricate pathways in which they operate.

Core Biological Roles of Pyrimidine Nucleotides

The biological importance of pyrimidine nucleotides—cytidine triphosphate (CTP), uridine (B1682114) triphosphate (UTP), and thymidine (B127349) triphosphate (TTP)—stems from their diverse and critical functions within the cell.

Building Blocks of Nucleic Acids

The most recognized role of pyrimidine nucleotides is as essential precursors for the synthesis of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA).[1][2] Cytosine (C) is found in both DNA and RNA, while thymine (B56734) (T) is exclusive to DNA, and uracil (B121893) (U) is found in RNA. The precise pairing of pyrimidines with their complementary purine (B94841) bases (C with guanine, and T or U with adenine) is fundamental to the double helix structure of DNA and the transcriptional and translational processes that underpin all life.[3][4]

Energy Currency and Metabolic Activation

While adenosine (B11128) triphosphate (ATP) is the primary cellular energy currency, UTP and CTP also play significant roles as energy carriers in specific metabolic pathways.[5]

-

UTP in Carbohydrate Metabolism: UTP is crucial for the activation of glucose in the formation of UDP-glucose, a key intermediate in glycogen (B147801) synthesis and galactose metabolism.[6] UTP is also essential for the synthesis of UDP-sugars required for the production of glycoproteins and proteoglycans.[6][7]

-

CTP in Phospholipid Synthesis: CTP is a critical activating molecule in the biosynthesis of glycerophospholipids, which are major components of cellular membranes.[2][8] It reacts with phosphocholine (B91661) and phosphoethanolamine to form CDP-choline and CDP-ethanolamine, respectively, essential intermediates in the synthesis of phosphatidylcholine and phosphatidylethanolamine.[2]

Cellular Signaling

Extracellular pyrimidine nucleotides, particularly UTP and UDP, act as signaling molecules by activating a specific class of G protein-coupled receptors known as P2Y receptors.[2][9] Activation of these receptors can trigger a variety of downstream signaling cascades, influencing processes such as cell proliferation, differentiation, and immune responses.[1][10] There are several subtypes of P2Y receptors, with P2Y2, P2Y4, and P2Y6 receptors being preferentially activated by uracil nucleotides.[9][10]

Pyrimidine Nucleotide Metabolism

Cells maintain a balanced pool of pyrimidine nucleotides through two main pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo pathway constructs pyrimidine rings from simple precursors such as bicarbonate, aspartate, and glutamine.[2][11] This energy-intensive process is tightly regulated to meet the cell's demands.[2] The key regulatory enzyme in mammals is carbamoyl (B1232498) phosphate (B84403) synthetase II (CPS II), which is allosterically inhibited by the end-product UTP and activated by the purine nucleotide ATP.[2][12]

Caption: De novo pyrimidine nucleotide synthesis pathway.

Salvage Pathway

The salvage pathway is a less energy-consuming route that recycles pre-existing pyrimidine bases and nucleosides from the degradation of nucleic acids.[2][5] This pathway is particularly important in non-proliferating cells and for the activation of certain pyrimidine-based drugs.[8] Key enzymes in this pathway include uridine-cytidine kinase and thymidine kinase.[5]

Caption: Pyrimidine nucleotide salvage pathway.

Quantitative Data on Pyrimidine Nucleotide Pools

The intracellular concentrations of pyrimidine nucleotides are tightly regulated and can vary significantly between different cell types and metabolic states. Rapidly proliferating cells, such as cancer cells, generally exhibit higher nucleotide pools to support increased DNA and RNA synthesis.

| Nucleotide | Tissues (µM ± SD) | Normal Cells (µM ± SD) | Tumor Cells (µM ± SD) |

| UTP | 367 ± 84 | 227 ± 230 | 686 ± 542 |

| CTP | 92 ± 41 | 91 ± 103 | 290 ± 240 |

| ATP | 3,533 ± 795 | 2,537 ± 1,217 | 3,134 ± 2,135 |

| GTP | 469 ± 227 | 232 ± 202 | 473 ± 214 |

| Table 1: Comparison of intracellular nucleotide concentrations in tissues, normal cultured cells, and tumor cells. Data adapted from Traut, T.W. (1994). Mol Cell Biochem, 140(1), 1-22. |

Experimental Protocols

The study of pyrimidine metabolism relies on a variety of robust experimental techniques. Below are outlines of key protocols for assessing enzyme activity and quantifying nucleotide pools.

Dihydroorotate Dehydrogenase (DHODH) Activity Assay

This colorimetric assay measures the activity of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.

Principle: DHODH activity is determined by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), an artificial electron acceptor. The decrease in absorbance at 600 nm is proportional to DHODH activity.

Materials:

-

Recombinant human DHODH

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

Dihydroorotate (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 96-well plate, add assay buffer, DHODH enzyme, and inhibitor dilutions.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Prepare a reaction mix containing DHO, CoQ10, and DCIP in the assay buffer.

-

Initiate the reaction by adding the reaction mix to each well.

-

Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-20 minutes.

-

Calculate the reaction rate and determine the percent inhibition for each inhibitor concentration to calculate the IC50 value.

CTP Synthetase (CTPS) Activity Assay

This spectrophotometric assay measures the formation of CTP from UTP.

Principle: The formation of CTP is monitored by the increase in absorbance at 291 nm.

Materials:

-

Purified CTP synthase

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

UTP, ATP, and L-glutamine stock solutions

-

96-well UV-transparent plate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test inhibitor.

-

In a 96-well plate, add assay buffer, UTP, ATP, L-glutamine, and inhibitor dilutions.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding purified CTP synthase to each well.

-

Immediately monitor the increase in absorbance at 291 nm over time.

-

Calculate the initial reaction velocity and determine the IC50 value of the inhibitor.

Quantification of Intracellular Pyrimidine Nucleotides by LC-MS/MS

This method allows for the sensitive and specific quantification of intracellular pyrimidine nucleotide pools.

Principle: Cellular metabolites are extracted and separated by liquid chromatography, followed by detection and quantification using tandem mass spectrometry.

Materials:

-

Cell culture and harvesting reagents

-

Extraction Solution: Methanol:Acetonitrile:Water (2:2:1)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Appropriate analytical column (e.g., C18 or porous graphitic carbon)

-

Internal standards (stable isotope-labeled nucleotides)

Procedure:

-

Cell Extraction:

-

Rapidly quench metabolic activity by washing cells with ice-cold saline.

-

Lyse cells and extract metabolites using a cold extraction solution.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Dry the supernatant under nitrogen or by lyophilization.

-

-

Sample Preparation:

-

Reconstitute the dried extract in the initial mobile phase.

-

Add internal standards.

-

Filter the sample to remove particulates.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Separate the nucleotides using a suitable chromatographic gradient.

-

Detect and quantify the nucleotides using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate standard curves for each nucleotide using known concentrations.

-

Calculate the concentration of each nucleotide in the samples, normalizing to cell number or protein content.

-

Caption: Experimental workflow for LC-MS/MS analysis.

Pyrimidine Nucleotides in Signaling

Extracellular pyrimidine nucleotides, particularly UTP and UDP, are important signaling molecules that mediate their effects through P2Y receptors.

Caption: P2Y receptor signaling pathway.

Conclusion and Future Directions

Pyrimidine nucleotides are indispensable for life, playing multifaceted roles in genetic information, metabolism, and cellular signaling. The intricate pathways governing their synthesis and degradation are tightly controlled and represent significant targets for therapeutic intervention. The methodologies outlined in this guide provide a framework for the detailed investigation of pyrimidine metabolism and its role in health and disease. Future research will likely focus on further elucidating the complex regulatory networks that control pyrimidine nucleotide pools and their crosstalk with other metabolic and signaling pathways. A deeper understanding of these processes will undoubtedly pave the way for the development of novel and more effective therapeutic strategies targeting pyrimidine metabolism for the treatment of a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 3. youtube.com [youtube.com]

- 4. ssgopalganj.in [ssgopalganj.in]

- 5. Pyrimidine ribonucleotide salvage pathways | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Differential Intracellular Protein Distribution in Cancer and Normal Cells—Beta-Catenin and CapG in Gynecologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of pyrimidine metabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

The Salvage Pathway: A Technical Guide on the Synthesis of CTP from the Precursor CMP

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine (B196190) triphosphate (CTP) is an essential nucleotide required for numerous cellular processes, including the synthesis of RNA, DNA, and phospholipids. While the de novo synthesis of CTP from UTP is a well-characterized pathway, the salvage pathway, which utilizes pre-existing pyrimidine (B1678525) nucleosides and nucleotides, offers an alternative and vital route for maintaining cellular CTP pools. This technical guide provides an in-depth exploration of the synthesis of CTP from its precursor, Cytidine Monophosphate (CMP). We will delve into the core enzymatic reactions, present quantitative kinetic data, and provide detailed experimental protocols for studying this pathway. Furthermore, this guide includes mandatory visualizations of the key pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

The intracellular pool of CTP is the smallest among the four ribonucleoside triphosphates, making its synthesis a critical and tightly regulated process. The salvage pathway for CTP synthesis begins with the phosphorylation of CMP. This pathway is particularly important in cells that have a limited capacity for de novo synthesis or under conditions where nucleotide precursors are readily available from the extracellular environment or through the breakdown of nucleic acids. Understanding the kinetics and regulation of the enzymes involved in this pathway is crucial for developing therapeutic strategies that target nucleotide metabolism, particularly in the context of cancer and viral infections where the demand for nucleotides is high.

The Enzymatic Pathway: From CMP to CTP

The conversion of CMP to CTP is a two-step phosphorylation cascade catalyzed by two key enzymes: UMP/CMP Kinase and Nucleoside Diphosphate (B83284) Kinase (NDPK) .

Step 1: Phosphorylation of CMP to CDP by UMP/CMP Kinase

The first committed step in the salvage synthesis of CTP is the phosphorylation of CMP to Cytidine Diphosphate (CDP). This reaction is catalyzed by the enzyme UMP/CMP kinase (EC 2.7.4.14), which transfers a phosphate (B84403) group from a nucleoside triphosphate, typically ATP, to CMP.

Reaction: CMP + ATP ⇌ CDP + ADP

Step 2: Phosphorylation of CDP to CTP by Nucleoside Diphosphate Kinase

The final step is the phosphorylation of CDP to CTP, a reaction catalyzed by the broadly specific enzyme Nucleoside Diphosphate Kinase (NDPK; EC 2.7.4.6). NDPK facilitates the transfer of the terminal phosphate group from a nucleoside triphosphate donor (commonly ATP or GTP) to CDP.

Reaction: CDP + ATP (or GTP) ⇌ CTP + ADP (or GDP)

Quantitative Data: Enzyme Kinetics

The efficiency and regulation of the CMP to CTP salvage pathway are dictated by the kinetic properties of the involved enzymes. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and the catalytic constant (k_cat) represents the turnover number of the enzyme.[1][2][3][4][5] The ratio k_cat/Kₘ is a measure of the enzyme's catalytic efficiency.[6]

| Enzyme | Organism/Source | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | k_cat (s⁻¹) | k_cat/Kₘ (M⁻¹s⁻¹) | Reference |

| UMP/CMP Kinase | Human | CMP | - | - | - | - | [7] |

| UMP | - | - | - | - | [7] | ||

| Arabidopsis thaliana | CMP | 266 | - | - | - | ||

| UMP | 153 | - | - | - | |||

| ATP (with CMP) | 292 | - | - | - | |||

| ATP (with UMP) | 29 | - | - | - | |||

| Nucleoside Diphosphate Kinase | Dictyostelium discoideum | TDP | - | - | 1100 | 1.2 x 10⁷ | [8] |

| 3'-deoxyTDP | - | - | - | 1 x 10³ | [8] | ||

| 3'-azido-3'-deoxyTDP | - | - | - | - | [8] | ||

| 3'-fluoro-2',3'-dideoxyUDP | - | - | - | - | [8] |

Experimental Protocols

Protocol 1: Coupled-Enzyme Spectrophotometric Assay for UMP/CMP Kinase Activity

This protocol is adapted from established methodologies for characterizing nucleoside monophosphate kinases and measures the production of ADP, which is coupled to the oxidation of NADH.[7][9]

Principle: The production of ADP by UMP/CMP kinase is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH) through the action of pyruvate (B1213749) kinase (PK). The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the CMP kinase activity.

Reaction Scheme:

-

CMP + ATP --(UMP/CMP Kinase)--> CDP + ADP

-

ADP + Phosphoenolpyruvate (PEP) --(Pyruvate Kinase)--> ATP + Pyruvate

-

Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺

Materials:

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 100 mM KCl, pH 7.6

-

CMP stock solution (10 mM)

-

ATP stock solution (100 mM)

-

Phosphoenolpyruvate (PEP) stock solution (20 mM)

-

NADH stock solution (10 mM)

-

Pyruvate Kinase (PK) solution (e.g., 1000 units/mL)

-

Lactate Dehydrogenase (LDH) solution (e.g., 1000 units/mL)

-

Purified UMP/CMP Kinase enzyme

-

Spectrophotometer capable of reading absorbance at 340 nm[10]

-

Cuvettes

Procedure:

-

Prepare Reagent Stocks: Prepare concentrated stock solutions of CMP, ATP, PEP, and NADH in the assay buffer.

-

Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, CMP, PEP, NADH, PK, and LDH to the desired final concentrations (e.g., 1 mM CMP, 1 mM PEP, 0.2 mM NADH, 10 units/mL PK, 10 units/mL LDH).

-

Equilibration: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and to record any background NADH oxidation.[7]

-

Initiate the Reaction: Initiate the reaction by adding a small volume of ATP solution to the cuvette (final concentration e.g., 1-2 mM) and mix quickly and thoroughly.[7][10]

-

Monitor the Reaction: Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the data for a period where the reaction rate is linear (typically 3-5 minutes).[7]

-

Data Analysis: Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[10] To determine the Kₘ and Vₘₐₓ for CMP, repeat the assay with varying concentrations of CMP while keeping the ATP concentration constant and saturating.[7]

Protocol 2: Coupled-Enzyme Spectrophotometric Assay for Nucleoside Diphosphate Kinase (NDPK) Activity

This protocol is a standard method for measuring NDPK activity by coupling the production of a nucleoside triphosphate to the reduction of NADP⁺ or the oxidation of NADH.[11][12]

Principle: The activity of NDPK is determined by measuring the formation of ATP from ADP and a phosphate donor (in the reverse reaction, or the formation of a specific NTP in the forward reaction). The ATP formation is coupled to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase and hexokinase. Alternatively, ADP formation can be coupled to NADH oxidation as in the CMP kinase assay.

Materials:

-

Assay Buffer: 100 mM Triethanolamine, pH 7.6

-

CDP stock solution (e.g., 20 mM)

-

ATP stock solution (e.g., 30 mM)

-

Phosphoenolpyruvate (PEP) stock solution (e.g., 30 mM)

-

NADH stock solution (e.g., 10 mM)

-

MgCl₂/KCl solution (e.g., 500 mM MgCl₂ and 2 M KCl)

-

Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) mixed enzyme solution

-

Purified NDPK enzyme

Procedure:

-

Prepare Reaction Mixture: In a cuvette, combine the assay buffer, CDP, PEP, NADH, MgCl₂/KCl solution, and the PK/LDH enzyme mix.

-

Equilibration: Incubate the mixture at 25°C for 5 minutes.

-

Initiate Reaction: Start the reaction by adding ATP to the mixture.

-

Monitor Reaction: Immediately record the decrease in absorbance at 340 nm for approximately 5 minutes.[12]

-

Data Analysis: Calculate the enzyme activity based on the rate of NADH oxidation. One unit of NDPK is defined as the amount of enzyme that converts 1.0 µmole each of a nucleoside diphosphate and ATP to the corresponding nucleoside triphosphate and ADP per minute at a specific pH and temperature.[12]

Protocol 3: Quantification of Intracellular CMP, CDP, and CTP by HPLC

This protocol outlines a general procedure for the extraction and quantification of cytidine nucleotides from mammalian cells using reversed-phase ion-pair high-performance liquid chromatography (HPLC).[13][14]

Principle: Cellular nucleotides are extracted and separated on a C18 reversed-phase column using an ion-pairing agent in the mobile phase. The separated nucleotides are detected by their UV absorbance at 254 nm or 260 nm and quantified by comparison to known standards.[13][15][16]

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Extraction Solution: 6% Trichloroacetic acid (TCA), ice-cold[13]

-

Neutralization Solution: 5 M K₂CO₃[13]

-

HPLC system with a UV detector and a C18 column (e.g., Symmetry C18, 3.5 µm, 150x4.6 mm)[13]

-

Mobile Phase A: 10 mM tetrabutylammonium (B224687) hydroxide, 10 mM KH₂PO₄, 0.25% MeOH, pH 6.9[13]

-

Mobile Phase B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, 30% MeOH, pH 7.0[13]

-

CMP, CDP, and CTP standards

Procedure:

-

Cell Harvesting and Extraction:

-

Wash cultured cells with ice-cold PBS.

-

Add a defined volume of ice-cold 6% TCA to the cell pellet.

-

Vortex vigorously and incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

-

Neutralization:

-

Transfer the supernatant to a new tube.

-

Add 5 M K₂CO₃ dropwise to neutralize the extract to approximately pH 7.0.

-

Incubate on ice for 15 minutes to precipitate potassium perchlorate.

-

Centrifuge to pellet the precipitate. The supernatant contains the nucleotide extract.

-

-

HPLC Analysis:

-

Filter the extract through a 0.22 µm syringe filter.

-

Inject a known volume of the extract onto the HPLC column.

-

Elute the nucleotides using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be: 0-30 min, 40-60% B; 30-60 min, 60% B.[13]

-

Monitor the absorbance at 254 nm.

-

-

Quantification:

-

Identify the peaks for CMP, CDP, and CTP based on the retention times of the standards.[15]

-

Quantify the amount of each nucleotide by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standards.

-

Mandatory Visualizations

Signaling Pathway: CMP to CTP Synthesis

Caption: The enzymatic pathway for the synthesis of CTP from CMP.

Experimental Workflow: UMP/CMP Kinase Coupled-Enzyme Assay

Caption: Workflow for the coupled-enzyme spectrophotometric assay of UMP/CMP Kinase.

Experimental Workflow: HPLC Quantification of Cytidine Nucleotides

Caption: Workflow for the quantification of intracellular cytidine nucleotides by HPLC.

Conclusion

The salvage pathway for CTP synthesis, proceeding through the sequential phosphorylation of CMP, represents a critical route for maintaining cellular nucleotide homeostasis. The enzymes UMP/CMP kinase and NDPK are central to this pathway, and their activities are tightly regulated to meet the metabolic demands of the cell. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to investigate this pathway in detail. A thorough understanding of the CMP to CTP salvage pathway is not only fundamental to our knowledge of cellular metabolism but also holds significant potential for the development of novel therapeutic interventions targeting nucleotide synthesis in various disease states.

References

- 1. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cs.tufts.edu [cs.tufts.edu]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. biorxiv.org [biorxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. Catalytic mechanism of nucleoside diphosphate kinase investigated using nucleotide analogues, viscosity effects, and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. static1.squarespace.com [static1.squarespace.com]

- 11. Enzyme Activity Measurement for Nucleoside-Diphosphate Kinase [creative-enzymes.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Utilizing Cytidine 5'-Monophosphate Disodium Salt in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction